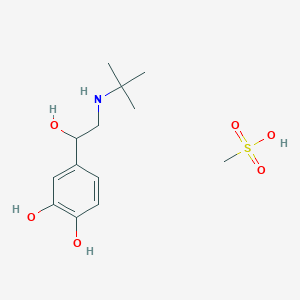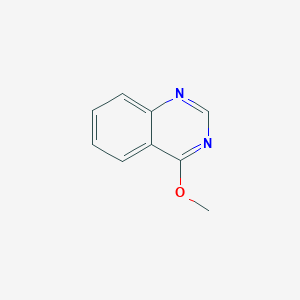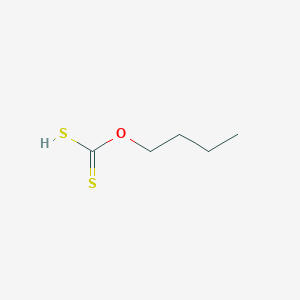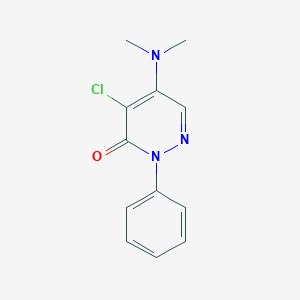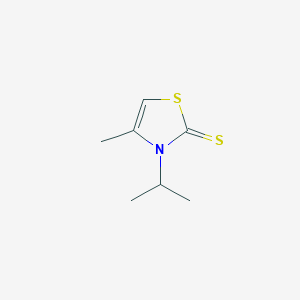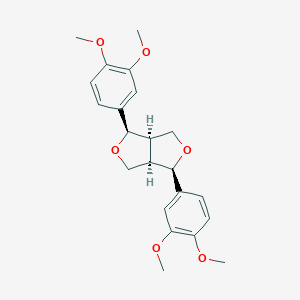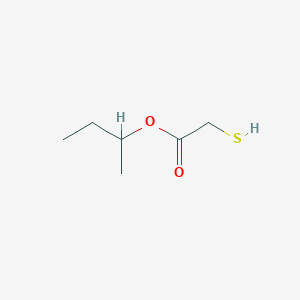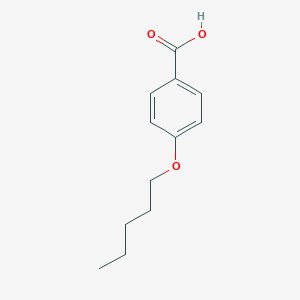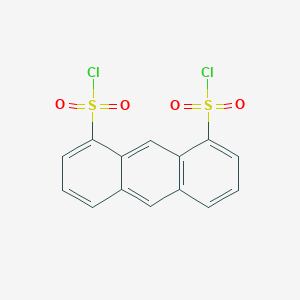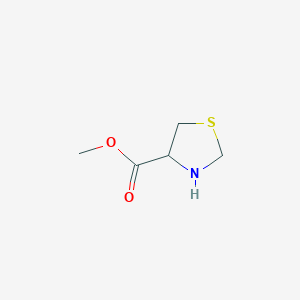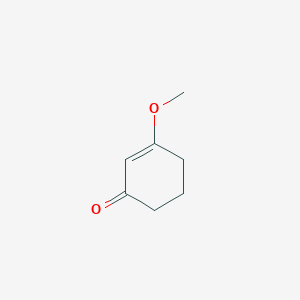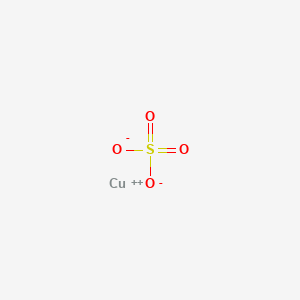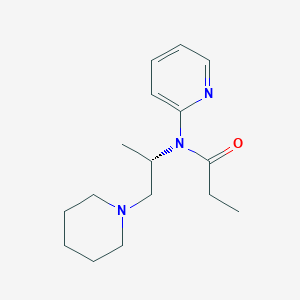
(S)-Propiram
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Propiram is a synthetic compound that belongs to the class of psychoactive drugs. It is a derivative of the amphetamine family and has been found to have potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (S)-Propiram is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This results in increased neuronal activity and improved cognitive function.
Biochemische Und Physiologische Effekte
(S)-Propiram has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. Additionally, (S)-Propiram has been found to increase heart rate and blood pressure, which can have potential applications in the treatment of hypotension and shock.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (S)-Propiram is its potential therapeutic applications in the treatment of various neurological disorders. Additionally, it has been found to have a relatively low toxicity profile, making it a potentially safe drug for use in humans. However, one of the limitations of (S)-Propiram is its limited solubility in water, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several future directions for the study of (S)-Propiram. One area of research could be the development of new formulations that improve the solubility of the drug. Additionally, further studies could be conducted to investigate the potential therapeutic applications of (S)-Propiram in the treatment of other neurological disorders. Finally, more research could be conducted to better understand the mechanism of action of (S)-Propiram and its effects on the brain and body.
Conclusion
In conclusion, (S)-Propiram is a synthetic compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain. While (S)-Propiram has several advantages, such as its potential safety profile, it also has limitations, such as its limited solubility. Future research could focus on developing new formulations and investigating its potential therapeutic applications in other neurological disorders.
Synthesemethoden
The synthesis of (S)-Propiram involves the reaction of (S)-phenylpropanolamine with propionyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
(S)-Propiram has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have a positive effect on cognitive function and has been shown to improve memory and learning ability in animal models. Additionally, (S)-Propiram has been found to have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
CAS-Nummer |
16571-89-4 |
|---|---|
Produktname |
(S)-Propiram |
Molekularformel |
C16H25N3O |
Molekulargewicht |
275.39 g/mol |
IUPAC-Name |
N-[(2S)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
ZBAFFZBKCMWUHM-AWEZNQCLSA-N |
Isomerische SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CCCCC2 |
SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Andere CAS-Nummern |
16571-89-4 |
Synonyme |
N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



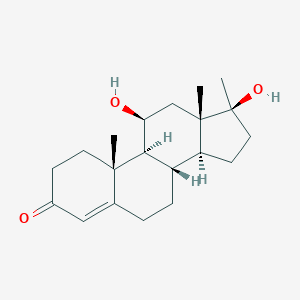
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
